1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one
Overview
Description
1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one, commonly known as TFMBD, is a fluorinated organic compound that has become increasingly popular in the scientific research community. It has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology.
Scientific Research Applications
Mix-and-heat Benzylation of Alcohols
The compound has been utilized in the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. The study demonstrated that 2-Benzyloxy-1-methylpyridinium triflate (1) converts alcohols into benzyl ethers upon warming, showcasing its potential as a stable, neutral organic salt. This process has been applied to a wide range of alcohols with good to excellent yield, highlighting its versatility and effectiveness in chemical synthesis (Poon & Dudley, 2006).
Synthesis of Antifungal 1,2,4-Triazoles
The compound has been involved in the design and synthesis of new antifungal 1,2,4-triazoles. These triazoles, exhibiting a difluoro(heteroaryl)methyl moiety, were synthesized via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, demonstrating significant antifungal activities against yeasts and filamentous fungi. This research paves the way for the development of new antifungal agents and highlights the compound's role in synthesizing biologically active molecules (Eto, Kaneko, & Sakamoto, 2000).
Potential Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents
A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed significant biological activities and minimal tissue damage in liver, kidney, colon, and brain, indicating their potential for therapeutic applications (Küçükgüzel et al., 2013).
Gas Solubility in Ionic Liquids
The compound has been studied for its role in the solubility of gases in ionic liquids. Research on the solubility of various gases in 1-n-butyl-3-methyl imidazolium tetrafluoroborate and 1-n-butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl) imide, among others, has provided insights into the interactions between gases and ionic liquids. The study revealed the significant influence of the anion on gas solubilities, particularly CO(2), and emphasized the importance of understanding gas-ionic liquid interactions in various applications (Anthony et al., 2005).
Secondary Benzylation using Benzyl Alcohols
A highly effective secondary-benzylation system using a combination of secondary benzyl alcohol and metal triflate (e.g., La, Yb, Sc, and Hf triflate) in nitromethane was developed. This system enables the secondary benzylation of carbon, nitrogen, and oxygen nucleophiles with secondary benzyl alcohol and a metal triflate catalyst, offering a versatile approach to alkylation reactions (Noji et al., 2003).
properties
IUPAC Name |
1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOMHEPQLKQTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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